

A Technical Guide to the Physical and Chemical Properties of Sodium Cyanoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium cyanoacetate*

Cat. No.: *B094801*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoacetate (CAS No: 1071-36-9) is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries.^[1] As the sodium salt of cyanoacetic acid, it serves as a versatile precursor in the synthesis of a wide array of organic compounds, including various drug molecules. A thorough understanding of its physical characteristics and solubility is paramount for its effective use in chemical synthesis, process development, and formulation. This technical guide provides an in-depth overview of the physical and chemical properties of **sodium cyanoacetate**, complete with experimental protocols and logical workflows.

Physical Characteristics of Sodium Cyanoacetate

Sodium cyanoacetate is typically available as a white to off-white solid.^[2] It is a hygroscopic salt, meaning it has a tendency to absorb moisture from the air.^{[3][4]} This property necessitates storage in a cool, dry, well-ventilated area in tightly sealed containers to prevent degradation and ensure accurate handling in experimental settings.^[5] While stable under normal temperatures and pressures, it can decompose at elevated temperatures.^{[5][6]}

Below is a summary of the key physical properties of **sodium cyanoacetate**. It is important to note that some reported values in the literature pertain to a 50 wt% aqueous solution and are specified accordingly.

Property	Value	Form
Molecular Formula	<chem>C3H2NNaO2</chem>	Solid
Molecular Weight	107.04 g/mol	Solid
Appearance	White to off-white solid	Solid
Melting Point	Not available	Solid
Decomposition	Decomposes at elevated temperatures. The related cyanoacetic acid decomposes at 160°C.[6][7]	Solid
Boiling Point	100°C @ 760 mmHg	50 wt% aqueous solution
Density	1.3200 g/cm ³	50 wt% aqueous solution

Solubility Profile

The solubility of **sodium cyanoacetate** is a critical parameter for its application in various reaction media. As an ionic compound, its solubility is highly dependent on the polarity of the solvent.

Water Solubility: **Sodium cyanoacetate** is miscible with water.[5]

Organic Solvent Solubility: Quantitative solubility data for **sodium cyanoacetate** in specific organic solvents is not readily available in the literature. However, based on the general principles of solubility for sodium salts of small carboxylic acids, a qualitative assessment can be made.[8][9][10] These salts are generally more soluble in polar organic solvents and less soluble in non-polar organic solvents.

Solvent	Qualitative Solubility	Rationale
Water	Miscible	High polarity and hydrogen bonding capacity of water effectively solvates the sodium and cyanoacetate ions.
Methanol	Expected to be soluble	As a polar protic solvent, methanol can solvate the ions, though likely to a lesser extent than water.
Ethanol	Expected to be soluble	Similar to methanol, its polarity allows for the dissolution of ionic compounds, though solubility may be lower than in methanol. [9] [10]
Acetone	Sparingly soluble	A polar aprotic solvent that can dissolve some salts, but generally less effective than protic solvents for ionic compounds.
Dimethyl Sulfoxide (DMSO)	Sparingly soluble	A highly polar aprotic solvent, but often a poor solvent for inorganic salts.
Toluene	Insoluble	A non-polar aromatic hydrocarbon, incapable of effectively solvating the ions.
Hexane	Insoluble	A non-polar aliphatic hydrocarbon, incapable of effectively solvating the ions.

Experimental Protocols

Accurate determination of the physical and chemical properties of **sodium cyanoacetate** relies on standardized experimental procedures. Below are detailed methodologies for key

experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a widely used technique for this determination.

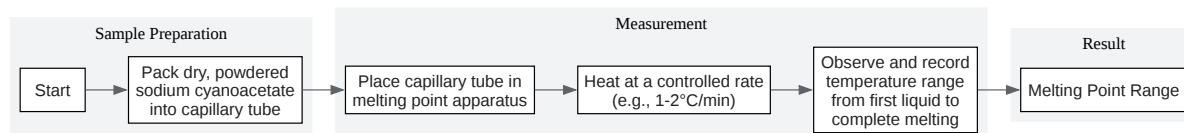
Methodology:

- Sample Preparation: A small amount of the finely powdered, dry **sodium cyanoacetate** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

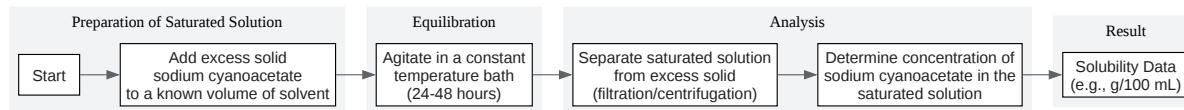
The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a solvent.

Methodology:


- Preparation of a Saturated Solution: An excess amount of solid **sodium cyanoacetate** is added to a known volume of the solvent in a flask with a stopper.
- Equilibration: The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The solution is then filtered or centrifuged to separate the saturated

solution from the excess solid.

- Concentration Analysis: The concentration of **sodium cyanoacetate** in the clear, saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (evaporation of the solvent and weighing the residue), spectroscopy, or chromatography.
- Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).


Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Diagram 1: Experimental workflow for melting point determination.

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for solubility determination via the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium cyanoacetate | 1071-36-9 | FS171434 | Biosynth [biosynth.com]
- 2. Sodium cyanoacetate | CymitQuimica [cymitquimica.com]
- 3. insituscp.co.uk [insituscp.co.uk]
- 4. damprot.com [damprot.com]
- 5. sodium cyanoacetate | CAS#:1071-36-9 | Chemsoc [chemsoc.com]
- 6. Sodium Cyanoacetate|Research Chemical & Synthetic Intermediate [benchchem.com]
- 7. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Sodium Cyanoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094801#physical-characteristics-and-solubility-of-sodium-cyanoacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com